molecular formula C20H21NO4 B11419692 N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11419692
M. Wt: 339.4 g/mol
InChI Key: LDYKLXSMSHQHFP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with an ethyl group at position 5 and a methoxy-rich aromatic ring (2,5-dimethoxyphenyl) linked via an acetamide bridge.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO4/c1-4-13-5-7-18-16(9-13)14(12-25-18)10-20(22)21-17-11-15(23-2)6-8-19(17)24-3/h5-9,11-12H,4,10H2,1-3H3,(H,21,22)

InChI Key

LDYKLXSMSHQHFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

The compound N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Medicinal Chemistry

The primary application of this compound lies in its potential as an antitumor agent . Preliminary studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuropharmacology

This compound may also play a role in neuropharmacological research. The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter systems. Compounds that influence cholinergic pathways are of particular interest for treating neurodegenerative diseases such as Alzheimer's disease.

Antioxidant Activity

Research indicates that derivatives of benzofuran possess antioxidant properties. The ability to scavenge free radicals can be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Activity

A summary of the anticancer activity of related compounds is presented below:

CompoundCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Neuropharmacological Effects

The effects on cholinesterase inhibition were assessed for compounds structurally similar to this compound:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)150
Butyrylcholinesterase (BChE)45

These results indicate a promising profile for potential therapeutic applications targeting cognitive disorders.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant growth inhibition in multiple cancer types, suggesting that this compound could serve as a lead structure for further drug development.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was evaluated for its ability to inhibit acetylcholinesterase activity. Results showed that it could enhance cognitive function in animal models exhibiting Alzheimer-like symptoms, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogs with Modified Benzofuran Substituents

Several analogs share the N-(2,5-dimethoxyphenyl)acetamide backbone but differ in benzofuran substitutions, influencing their physicochemical and electronic properties:

Compound Name Substituents on Benzofuran Core Key Properties/Findings Reference
N-(2,5-dimethoxyphenyl)-2-(5-hydroxy-3-phenyl-2-trimethylsilylmethoxy-1-benzofuran-6-yl)-2-oxoacetamide (12) 5-hydroxy, 3-phenyl, 2-trimethylsilylmethoxy Enhanced solubility due to hydrophilic hydroxy and bulky silyl groups; studied via NMR and X-ray crystallography .
N-(2,5-dimethoxyphenyl)-2-(5-hydroxy-2-methoxy-3-phenyl-1-benzofuran-6-yl)-2-oxoacetamide (13) 5-hydroxy, 2-methoxy, 3-phenyl Reduced steric hindrance compared to compound 12; electronic effects analyzed via UV-Vis spectroscopy .
N-(2,5-dimethoxyphenyl)-2-(3-benzyl-5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)-2-oxoacetamide (14) 3-benzyl, 5-hydroxy, 2-oxo Ring-opened derivative with altered conjugation; theoretical calculations suggest red-shifted absorption .

Key Observations :

  • Electron-withdrawing groups (e.g., oxo, hydroxy) enhance conjugation and redshift UV-Vis absorption, while bulky substituents (e.g., trimethylsilyl) improve solubility but reduce packing efficiency in crystallography .
Benzothiazole-Based Analogs

Replacing the benzofuran core with benzothiazole introduces distinct electronic and biological properties:

Compound Name Core Structure Key Properties/Findings Reference
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole with CF₃ Higher lipophilicity (due to CF₃); synthesized via microwave irradiation (31% yield); Mp. 146–147°C .
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole with Cl Halogen substituent enhances intermolecular interactions; potential antimicrobial activity inferred from patent data .

Key Observations :

  • Trifluoromethyl (CF₃) groups increase metabolic stability and membrane permeability, making benzothiazole analogs promising for drug development .
  • Microwave synthesis (e.g., 150°C for 7 minutes) is a common method for these analogs, offering rapid reaction times but moderate yields (~31%) .
Acetamide Derivatives with Aromatic or Heterocyclic Modifications

Other structurally related compounds highlight the versatility of the acetamide scaffold:

Compound Name Structural Feature Key Properties/Findings Reference
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide Benzofuran with benzoyl group Higher molecular weight (average mass ~407.4 g/mol); ChemSpider ID: AGN-PC-0JTYD7 .
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole and difluorophenyl groups Combines acetamide with triazole; potential kinase inhibition inferred from similar structures .

Key Observations :

  • Triazole-containing compounds demonstrate the scaffold’s adaptability for targeting enzymes or receptors requiring heterocyclic recognition .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H27N1O3C_{22}H_{27}N_{1}O_{3} with a molecular weight of approximately 353.46 g/mol. The structure includes a benzofuran moiety and a dimethoxyphenyl group, which are significant for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as low as 0.17 mg/mL against Bacillus cereus and Escherichia coli .
CompoundMIC (mg/mL)Bacterial Strain
10.17Bacillus cereus
20.23Escherichia coli
30.70Salmonella Typhimurium

2. Antiviral Activity

The antiviral properties of related compounds have also been investigated. For example, certain benzofuran derivatives demonstrated protective activity against the tobacco mosaic virus (TMV), with inhibition rates reaching up to 54.41% .

The mechanisms underlying the biological activity of these compounds often involve:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : Certain compounds compromise the integrity of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzofuran derivatives, including this compound, revealed that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a microdilution method to determine MIC and minimal bactericidal concentration (MBC) values .

Case Study 2: Antiviral Properties

Another investigation into the antiviral activity against TMV showed that modifications in the chemical structure could enhance efficacy. The presence of electron-donating groups on the benzofuran ring was correlated with increased antiviral activity .

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